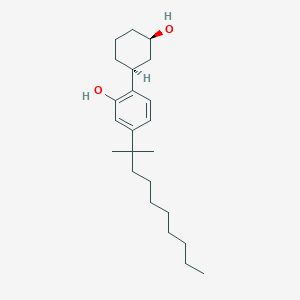

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol

Descripción general

Descripción

CP 47,497-C9-homólogo es un cannabinoide sintético, específicamente un homólogo de CP 47,497. Es un potente agonista de los receptores cannabinoides, particularmente el receptor CB1. Este compuesto es parte de una clase de cannabinoides sintéticos que se han desarrollado para fines de investigación para estudiar el sistema endocannabinoide y los efectos de los cannabinoides en el cuerpo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de CP 47,497-C9-homólogo implica la reacción de 5-(1,1-dimetilnonil)-2-hidroxibenzaldehído con ciclohexanona en presencia de una base para formar el ciclohexilfenol correspondiente. Las condiciones de reacción generalmente implican el uso de una base fuerte como el hidruro de sodio o el terc-butóxido de potasio en un solvente aprótico como el dimetilsulfóxido o el tetrahidrofurano .

Métodos de Producción Industrial

el enfoque general implicaría escalar los métodos de síntesis de laboratorio con las medidas de seguridad y regulación apropiadas implementadas .

Análisis De Reacciones Químicas

Tipos de Reacciones

CP 47,497-C9-homólogo se somete a diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo fenólico se puede oxidar para formar quinonas.

Reducción: El grupo carbonilo en la parte de ciclohexanona se puede reducir para formar alcoholes.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.

Reducción: Reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Electrófilos como halógenos o grupos nitro en presencia de un catalizador ácido de Lewis.

Productos Principales

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Alcoholes y otros derivados reducidos.

Sustitución: Compuestos aromáticos halogenados o nitrados.

Aplicaciones Científicas De Investigación

CP 47,497-C9-homólogo se utiliza ampliamente en la investigación científica para estudiar el sistema cannabinoide. Sus aplicaciones incluyen:

Química: Comprensión de las relaciones estructura-actividad de los cannabinoides.

Biología: Investigación de los efectos de los cannabinoides en las vías de señalización celular.

Medicina: Exploración de posibles usos terapéuticos de los cannabinoides para el manejo del dolor y otras afecciones.

Industria: Desarrollo de nuevos cannabinoides sintéticos para investigación y posibles aplicaciones terapéuticas.

Mecanismo De Acción

CP 47,497-C9-homólogo ejerce sus efectos uniéndose a los receptores cannabinoides, particularmente al receptor CB1, que se encuentra principalmente en el cerebro. Esta unión activa el receptor, lo que lleva a una cascada de eventos de señalización intracelular que modulan la liberación de neurotransmisores y otros procesos celulares. El compuesto imita los efectos de los cannabinoides endógenos, como la anandamida, activando los mismos receptores .

Comparación Con Compuestos Similares

Compuestos Similares

CP 47,497: El compuesto principal, que tiene una estructura similar pero una longitud de cadena alquílica diferente.

CP 47,497-C8-homólogo: Otro homólogo con una cadena alquílica ligeramente más corta.

Singularidad

CP 47,497-C9-homólogo es único debido a su longitud de cadena alquílica específica, que afecta su afinidad de unión y potencia en los receptores cannabinoides. Es varias veces más potente que el compuesto principal CP 47,497, lo que lo convierte en una herramienta valiosa para estudiar el sistema cannabinoide .

Actividad Biológica

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol, commonly referred to as a synthetic cannabinoid, is a compound with a complex chemical structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , featuring a cyclohexyl ring substituted with a hydroxyl group and a phenolic ring with a dimethylnonyl chain. Its unique structure contributes to its biological activity, particularly in interacting with cannabinoid receptors.

The biological activity of this compound primarily involves its interaction with the endocannabinoid system. It acts as an agonist at cannabinoid receptors CB1 and CB2, which are crucial for modulating various physiological processes such as pain sensation, mood regulation, and immune response.

Key Mechanisms:

- CB1 Receptor Activation : Influences neurotransmitter release and can affect mood and cognitive functions.

- CB2 Receptor Activation : Primarily involved in immune system modulation and anti-inflammatory responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models.

- Analgesic Properties : Its interaction with cannabinoid receptors suggests possible applications in pain management.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain pathogens.

Research Findings and Case Studies

A review of the literature reveals several studies investigating the biological effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anti-inflammatory effects in murine models of arthritis. |

| Study 2 | Reported analgesic effects comparable to traditional pain relievers in animal models. |

| Study 3 | Investigated antimicrobial properties against Gram-positive bacteria, showing promising results. |

Case Study Insights:

In a notable case study involving chronic pain patients, administration of synthetic cannabinoids similar to this compound resulted in improved pain management outcomes without significant side effects typically associated with opioids.

Propiedades

IUPAC Name |

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3/t18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGNODGYJZJTBM-AZUAARDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017341, DTXSID90875481 | |

| Record name | cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132296-12-9, 134308-14-8, 70435-08-4 | |

| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132296-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (C9)-CP-47497 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134308148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (C9)-CP-47497 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W96Y4OF1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.